Journal Name:Progress in Crystal Growth and Characterization of Materials
Journal ISSN:0960-8974
IF:4.077
Journal Website:http://www.journals.elsevier.com/progress-in-crystal-growth-and-characterization-of-materials/
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:6
Publishing Cycle:Quarterly
OA or Not:Not
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.mee.2023.112061
Anodizing aluminum allowed the production of one-of-a-kind porous anodic aluminum oxide (PAAO) films. These films have a perfectly flat barrier layer and an exceedingly porous structure. Because of its one-of-a-kind optical and electrochemical properties, large surface area, tunable properties, and high thermal stability, nanoporous anodic aluminum oxide (AAO) has become one of the most popular materials with an enormous potential to develop emerging applications in a variety of fields. These fields include biosensors, desalination, high-risk pollutants detection, capacitors, solar cell devices, photonic crystals, template-assisted fabrication of nanostructures, and other similar fields. This article discusses the process behind the development of AAO, the manufacturing method, the link between the characteristics of AAO and the fabrication circumstances, as well as the applications of AAO. Fabrication circumstances, such as electrolyte, applied voltage, anodizing, and widening time, may completely influence the properties of AAO, such as pore diameter, interpore distance, wall thickness, and the thickness of the anodized aluminum layer. The pore diameter of AAO will have a significant impact on the application that it is used for. In addition, production techniques such as one/two/multi-step anodization, nanoimprint lithography anodization, and pulse/cyclic anodization all have a significant influence on the final array layout. This paper aims to offer a perspective overview of the systematic link between applications and the AAO pore sizes that correspond to those applications. In addition to this, the study concentrates on the many methods through which the AAO's various structures and functions may be used.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-24 , DOI:
10.1016/j.mee.2023.112015
Temperature sensors convert non-electrical physical quantities into electrical quantities using the temperature-dependent properties of their core part, such as resistance/capacitance, for accurate temperature measurement and device control. Thanks to the universality of temperature sensor, it is widely applied in industrial production, medical electronics, food processing, national defense and military. Compared with the traditional temperature sensor, which has the shortcoming of large volume and high cost, the Micro Electro Mechanical Systems (MEMS) temperature sensor has more advantages in miniaturization and integration. As a representative of two-dimensional (2D) material, graphene has the characteristics of large specific surface area, high thermal conductivity and high carrier mobility. It stands out among carbon-based sensitive materials as the obvious choice for temperature sensors' fabrication. In this paper, the development history of graphene-based MEMS temperature sensors is introduced. The main mechanism of graphene's sensitivity to temperature is discussed. Then, the recent research status of graphene-based temperature sensors is listed. By comparing the performance of graphene temperature sensors with different materials and structures, the current application of them in different fields is analyzed. Finally, the future development direction of graphene temperature sensors is mentioned, which provides a new idea for the design and fabrication of graphene-based temperature sensors with higher performance.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-18 , DOI:
10.1016/j.mee.2023.111960
Halide perovskite compounds have become a major research topic in the semiconductor field due to a variety of optoelectronic applications and their advantage of low-cost and simple processing methods, combined with tunable properties. The current work presents the use of (NH2)2CHPbBr3 (FAPbBr3), with a direct band gap of 2.17 eV, as a robust visible-light detector. The polycrystalline material was prepared by fusion of the precursor compounds PbBr2 and (NH2)2CHBr in solid state. It was then pressed in the form of a pellet and two transparent fluorine-doped tin oxide glasses were attached on both sides. The photodetector selectively responds to photon energies exceeding its band gap even without external bias, operating in an energy-efficient, self-powered mode. The response times to pulsed light are orders of magnitude shorter than these of previously reported FAPbBr3-based detectors. Electrochemical impedance spectroscopy determined in depth the electrical characteristics of the semiconducting perovskite with and without illumination. These results provide evidence that polycrystalline FAPbBr3, obtained with low-cost and simple synthetic methods compared to other forms, can be an excellent candidate for fast and self-powered optoelectronics, useful for Visible Light Communication (VLC) and Internet of Things (IoT) systems.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-29 , DOI:
10.1016/j.mee.2023.111995
In recent years, flexible nitride LEDs have been developed for applications in fields such as lighting, displays but also medicine and biology. Said nanowire-based flexible LEDs are made of InGaN/GaN core-shell nanowires encapsulated in a polymer matrix, which is peeled off and constitutes the final flexible LED structure. However, the current peel off process is complex and hardly compatible with industrial applications. One solution to this issue could be the Van Der Waals epitaxy of the LED structures on graphene, as this approach is known to ease the separation from the original substrate. However, to realize Van der Waals epitaxy and prevent nucleation of GaN on defects located within the graphene layer, the quality of the graphene needs to be optimized. In this work we employ graphene grown by Chemical Vapor Deposition on SiC, known to be notably less defective than graphene grown on metals or sapphire. In this work, tetrahedral structures of GaN have been grown on monolayer and multilayer graphene on SiC. X-Ray Diffraction measurements confirmed that the GaN followed the crystallographic directions of SiC, implying growth through remote-epitaxy mechanism thanks to the presence of graphene in both cases. Last, InGaN/GaN structures were realized by growth of a 5 period of InGaN/GaN quantum wells on these GaN tetrahedra. Cathodoluminescence as well as photoluminescence measurements revealed the presence of stacking faults and Zinc Blende inclusion, as well as a broad visible emission near 480 nm of quantum wells.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-05-05 , DOI:
10.1016/j.mee.2023.112016
Organ-on-Chips (OoCs) have emerged as a human-specific experimental platform for preclinical research and therapeutics testing that will reduce the cost of pre-clinical drug development, provide better physiological relevance and replace animal testing. Yet, the lack of standardization and cost-effective fabrication technologies can hamper wide-spread adoption of OoCs. In this work we validate the use of flat panel display (FPD) technology as an enabling and cost-effective technology platform for biomedical applications by demonstrating facile integration of key OoC modules like microfluidics and micro electrode arrays (MEAs) in the standardized 96-well plate format. Individual and integrated modules were tested for their biological applicability in OoCs. For microelectrode arrays we demonstrate 90–95% confluency, 3 days after cell seeding and >70% of the initial mitochondrial cell activity for microfluidic devices. Thus highlighting the biocompatibility of these modules fabricated using FPD technology. Furthermore, we provide two examples of monolithically integrated microfluidics and microelectronics, i.e. integrated electronic valves and integrated MEAs, that showcase the strength of FPD technology applied to biomedical device fabrication. Finally, the merits and opportunities provided by FPD technology are discussed through examples of advanced structures and functionalities that are unique to this enabling platform.
An advanced Bragg diffraction imaging technique to characterize defects: The examples of GaN and AlN
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-22 , DOI:
10.1016/j.mee.2023.112012
An advanced X-ray Bragg diffraction imaging technique known as Rocking Curve Imaging (RCI) was implemented and developed at the European Synchrotron Radiation Facility (ESRF), where it complements the simpler and faster, but less accurate, “white beam topography” technique. These techniques allow the observation and characterization of defects in bulk crystals, as well as in crystalline layers with a thickness in the μm range. We recall the basics of X-ray Bragg diffraction imaging (historically called X-ray topography) and describe the technical aspects of RCI, including the approximations we often use to analyse the images, and the information we can extract from the various produced maps (Integrated Intensity, Full Width Half Maximum and Peak Position). We show, as examples, results of its application to aluminium nitride (AlN) and gallium nitride (GaN) crystals that are used as substrates for microelectronic devices. More in particular we describe the images of individual dislocations in crystals of both materials, and the particular arrangement of threading dislocations in ammonothermally grown GaN that lead to subgrain boundaries and hexagonal shaped (“honeycomb”) defects. These examples show that the RCI Bragg diffraction imaging technique allows obtaining unique results, in the sub-μm spatial resolution and the μradian range angular resolution ranges, when the characterization of high-quality crystals is required.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-20 , DOI:
10.1016/j.mee.2023.111965
Diffractive Fresnel zone plates with rectangular zones in noble metals are the key components in X-ray microscope as focusing/imaging lenses, which are mainly fabricated by electron beam lithography, followed by Au electroplating. For obtaining high quality focus and/or images in hard-X-rays, the zone height should be high enough to achieve coherent focusing/imaging on the focal plane. However, when the focusing/imaging resolution advances from 50 nm to 30 nm, the required height becomes enormously difficult owing to proximity effect in electron beam lithography, resulting in reduced efficiency. This work carried out systematic simulations based on Monte Carlo model to explore the zone height achievable by electron-beam lithography for 30 nm zone plates under 100 keV in ZEP520A which has higher contrast than PMMA. The designed exposure width for the outermost trench of the zone plate was used as the processing variable to work out the dose latitudes in which the maximum height was replicated. Both the sidewall verticality and the duty ratio were used as criteria to evaluate the lithography quality. By this way, the height limits of electron beam lithography for 30 nm zone plates were theoretically predicted, corresponding to various resist thicknesses from 50 nm up to 600 nm. The simulation results obtained in this work are instructive to the development of nanofabrication process of zone plates with 30 nm resolution.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-20 , DOI:
10.1016/j.mee.2023.111959
Extruded active area field-effect transistors (EA-FETs) with a silicon nitride membrane have been reported for low stress deflection sensing. EA-FETs have an extruded active area to improve the sensitivity of membrane deflection, whereas conventional metal-oxide-semiconductor field-effect transistors (MOSFETs) typically have a rectangle active area. EA-FETs are connected on edge of a silicon nitride membrane produced by potassium hydroxide wet etch of micro electromechanical systems (MEMS) while EA-FETs have a fundamental structure and operation property of MOSFETs. Proposed EA-FETs with a silicon nitride membrane showed 15.4% response of drain current variation by 1.5 μL deionized water droplets at 9 gate voltage while standard active area FETs showed 13.7% response under the same conditions. In addition, EA-FETs could measure isolated stress applied to the membrane without any other chemical reaction since the silicon nitride membrane of EA-FETs measured target materials separately.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-02-18 , DOI:
10.1016/j.mee.2023.111962
The study and evaluation of 4H-SiC 200 mm substrates has revealed an increase of defect density that is generated by the seed expansion. Defects disappeared in 150 mm substrates have to be faced again in 200 mm like polytype inclusions, bar shaped defects and carbon inclusions. They must be suppressed being the root of extended and detrimental defects on epitaxial layer.Raman analysis reveals presence of polytype inclusions (6H or 15R). Also, the monitoring of the TO Raman mode along the whole wafer suggest an additional stress on the material and reduced crystallographic quality.The detection of carbon inclusions suggests a crystallographic quality that has to be improved. An extensive study of the material is in progress to better define the quality of the substrates and provide suitable suggestion to improve the crystal growth.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-30 , DOI:
10.1016/j.mee.2023.111994
In latest years, TENGs are used in a wide range of fields. However, the low output performance of TENGs prevents them from continuously supplying power to devices, which motivates us to reduce this limitation. Currently, several studies have been conducted to improve the output performance of TENG by increasing the specific surface area of friction materials through plasma treatment, photolithography, and other methods. Yet the common methods are too cumbersome and expensive. In this work, we proposed a triboelectric nanogenerator with micro-grid patterned PDMS(X-TENG) using a metal woven test sieve as a mold and a modified thermal embossing technique, which is low-cost, easy-to-make, mass-produced. The micro-grid pattern is roughly square and the side lengths d of the pattern is 5000 μm, 500 μm, 50 μm, and 5 μm, respectively. As d gradually decreases, the specific surface area SS increases, the charge density on the surface (σ) increases, moreover, the performance is improved. When d is 5 μm, X-TENG has the optimal capability with 1.5 times the short-circuit current and 2.3 times the open-circuit voltage of a TENG composed of smooth PDMS film (S-TENG). In addition, X-TENG serves as a self-powered sensing to monitor human health for application. X-TENG also acts as a self-powered control device, which implements the state change of the Linux-based Raspberry Pi 4B pressurized music player. Hence, the X-TENG holds great promise for intelligent sensing and self-powered supply.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CRYSTALLOGRAPHY 晶体学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.30 | 41 | Science Citation Index Science Citation Index Expanded | Not |
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